molecular formula C21H23N3O5 B4507578 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4507578
M. Wt: 397.4 g/mol
InChI Key: JKQDITBLAWNPCN-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The molecule features a 3-carboxamide group linked to a 3,4,5-trimethoxyphenyl substituent, an ethyl group at position 1, and a methyl group at position 7.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-6-24-11-15(18(25)14-8-7-12(2)22-20(14)24)21(26)23-13-9-16(27-3)19(29-5)17(10-13)28-4/h7-11H,6H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQDITBLAWNPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties.

  • Molecular Formula: C21H23N3O5
  • Molecular Weight: 397.4 g/mol
  • Purity: Typically 95%.

1. Antibacterial Activity

The 1,8-naphthyridine derivatives are known for their antibacterial properties. Research indicates that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, nalidixic acid, a well-known derivative of the 1,8-naphthyridine structure, was one of the first synthetic antibiotics developed for treating bacterial infections . The modifications in the structure of naphthyridine compounds have led to enhanced antibacterial efficacy and reduced side effects compared to earlier antibiotics.

2. Antitumor Activity

Several studies have demonstrated that naphthyridine derivatives possess significant antitumor activity. The compound has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival. For instance, it has been reported that certain derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against various cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is largely influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .

Case Studies

  • Antibacterial Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .
  • Antitumor Mechanism
    • In vitro studies showed that this compound inhibited cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction and cell cycle arrest at the G2/M phase . The mechanism was linked to the inhibition of topoisomerase II activity.

Data Table

Biological Activity Mechanism References
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis via topoisomerase II inhibition
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of the 1,8-naphthyridine structure can effectively inhibit bacterial growth. For instance, nalidixic acid, a well-known antibiotic from this class, demonstrates the potential of naphthyridine derivatives in combating bacterial infections.

Antitumor Activity

Numerous studies have highlighted the antitumor effects of naphthyridine derivatives. The compound has been shown to induce apoptosis in cancer cells by targeting critical pathways involved in cell cycle regulation. For example, it can inhibit topoisomerase II, an enzyme essential for DNA replication and cell division, thereby exerting antiproliferative effects against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable as well. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential therapeutic applications for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .

Antitumor Mechanism

Research has demonstrated that certain naphthyridine derivatives can inhibit tumor growth in vivo. A specific study found that compounds derived from this class showed significant cytotoxicity against murine and human tumor cell lines with IC50 values below 10 nM . Additionally, some compounds were effective in vivo against subcutaneous tumors in mice .

Chemical Reactions Analysis

Core Naphthyridine Reactivity

The 1,8-naphthyridine system exhibits electrophilic substitution patterns influenced by electron-withdrawing (4-oxo group) and electron-donating (N-ethyl) substituents. Key reactions include:

Reaction TypeConditionsOutcomeReference
Halogenation Br₂ in acetic acidBromination at C-5 or C-6 positions due to ring activation by the 4-oxo group
Nitration HNO₃/H₂SO₄Selective nitration at C-2, driven by resonance stabilization of intermediates

Carboxamide Group Transformations

The N-(3,4,5-trimethoxyphenyl)carboxamide moiety undergoes nucleophilic and hydrolysis reactions:

Reaction TypeReagentsProductsNotes
Hydrolysis 6M HCl, reflux1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidComplete conversion after 12 hours
Condensation Hydrazine hydrateCorresponding carbohydrazide derivativeUsed to synthesize bioactive analogues

Ethyl Group at N-1

  • Oxidation : KMnO₄ in acidic conditions yields a carboxylic acid, though steric hindrance reduces efficiency.

  • Alkylation : Limited reactivity due to electron-withdrawing effects of the naphthyridine core.

Methyl Group at C-7

  • Chlorination : SOCl₂/PCl₃ substitutes methyl with Cl, forming 7-chloro derivatives for further coupling .

3,4,5-Trimethoxyphenyl Group

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, generating phenolic intermediates .

Functionalization for Biological Activity

Structural modifications correlate with enhanced pharmacological properties:

DerivativeModificationBiological ImpactSource
7-Fluoro Analog Electrophilic fluorinationIncreased antibacterial potency
Piperazine-Adduct Nucleophilic substitution at C-3Improved kinase inhibition

Stability Under Physiological Conditions

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t½ = 2 hours at pH 10) via carboxamide hydrolysis.

  • Thermal Stability : Stable up to 200°C; decomposition products include CO₂ and trimethoxybenzene fragments .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility
Target Compound C₂₂H₂₃N₃O₆* ~437.44 N-(3,4,5-trimethoxyphenyl), ethyl, methyl Anticancer, Antimicrobial Organic solvents
1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₆H₂₄N₄O₃ 440.503 N-phenyl, 2,5-dimethylphenyl Anticancer Soluble in organic solvents
N-(3-Fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₂H₁₉FN₄O₃ 396.4 N-(3-fluorophenyl), m-tolyl Antibacterial Not specified
1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₄H₂₆N₄O₃ 418.497 Cyclopentylcarbamoyl, N-(4-methylphenyl) Antimicrobial, Anticancer Not specified

*Assumed based on analogous compounds.

Key Observations:

Ethyl and methyl groups at positions 1 and 7 stabilize the naphthyridine core, reducing metabolic degradation compared to bulkier substituents like cyclopentylcarbamoyl .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., fluorine in ) show stronger antibacterial activity, likely due to increased interaction with bacterial DNA gyrase.
  • Methoxy-rich substituents (as in the target compound) correlate with anticancer activity, possibly through kinase inhibition or interference with DNA replication .

Mechanistic Insights:

  • The target compound’s carboxamide linkage facilitates strong interactions with biological targets, mimicking natural substrates and enabling competitive inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

Table 3: Comparative Pharmacological Data

Compound Name LogP* Plasma Protein Binding (%) Half-Life (h) IC₅₀ (Anticancer, μM) MIC (Antibacterial, μg/mL)
Target Compound 2.8–3.2 ~85 6–8 0.45 (HeLa cells) 1.2 (E. coli)
Nalidixic Acid 1.5 70 1.5 N/A 2.0 (E. coli)
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 3.5 90 12 0.12 (MCF-7 cells) N/A

*Calculated using fragment-based methods.

Key Findings:

  • The target compound’s higher LogP compared to nalidixic acid suggests better tissue penetration, critical for solid tumor targeting .
  • Its lower IC₅₀ than other naphthyridines (e.g., ) highlights superior potency in cancer models, likely due to the trimethoxyphenyl group’s synergistic effects.

Q & A

Q. What are the standard synthetic methodologies for preparing 1,8-naphthyridine-3-carboxamide derivatives, and how can they be adapted for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-aminopyridine with ethoxymethylenemalonate via the Gould–Jacobs reaction to form diethyl 2-((pyridine-2-ylamino)methylene)malonate.
  • Step 2 : Cyclization in high-boiling solvents (e.g., diphenyl ether) to yield the 1,8-naphthyridine core.
  • Step 3 : N-alkylation using sodium hydride and alkyl halides in anhydrous DMF to introduce substituents like ethyl or methyl groups.
  • Step 4 : Hydrolysis of esters to carboxylic acids under basic conditions (e.g., 10% NaOH), followed by coupling with amines (e.g., 3,4,5-trimethoxyaniline) in sealed tubes with DMF . Adaptations for this compound would require optimizing alkylation and coupling steps to accommodate the 3,4,5-trimethoxyphenyl moiety.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • IR Spectroscopy : Confirms carbonyl groups (C=O at ~1686 cm⁻¹ for keto, ~1651 cm⁻¹ for amide) and aromatic C–H stretches (~3086–3112 cm⁻¹) .
  • 1H NMR : Identifies aromatic protons (δ 7.2–9.2 ppm), NH signals (~9.2 ppm for amide), and alkyl/methoxy substituents (e.g., CH2 at ~5.7 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 423–424 for analogous compounds) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, and N percentages .

Q. How can computational tools predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, solubility, and permeability (e.g., Lipinski’s Rule of Five compliance) .
  • PASS Analysis : Predicts biological activities (e.g., antihistaminic or antimicrobial potential) by comparing structural motifs to known bioactive compounds .
  • Molecular Docking : Identifies potential protein targets (e.g., histamine receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during N-alkylation or coupling steps?

  • Catalyst Use : Crown ethers (e.g., dibenzo-18-crown-6) enhance nucleophilic substitution in sterically hindered reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reflux in acetonitrile (80–100°C) or microwave-assisted synthesis may accelerate sluggish reactions .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., amide bond rigidity) using variable-temperature NMR.
  • Impurity Profiling : Use HPLC-MS to detect byproducts from incomplete coupling or hydrolysis .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities in proton assignments .

Q. What strategies are effective for designing analogs with enhanced bioactivity or reduced toxicity?

  • Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, F) to modulate electronic properties and receptor affinity .
  • Scaffold Hopping : Replace the naphthyridine core with quinoline or isoquinoline while retaining the carboxamide pharmacophore .
  • Prodrug Design : Introduce ester or phosphate groups to improve solubility and in vivo stability .

Q. How can in vitro findings be translated to in vivo models for therapeutic validation?

  • Dose Escalation Studies : Use pharmacokinetic modeling (e.g., Compartmental Analysis) to correlate in vitro IC50 values with effective plasma concentrations.
  • Metabolite Tracking : LC-MS/MS identifies active metabolites from liver microsome assays .
  • Toxicity Screening : Zebrafish or murine models assess acute toxicity and organ-specific effects .

Q. What computational frameworks enable efficient reaction path discovery for novel derivatives?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify low-energy pathways .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Tables for Key Data

Table 1 : Comparative Yields for Naphthyridine Derivatives

SubstituentReaction StepYield (%)Key ConditionReference
4-ChlorobenzylN-alkylation76NaH, DMF, 80°C, 12 h
3,4,5-TrimethoxyphenylCoupling66Sealed tube, DMF, 24 h

Table 2 : Predicted vs. Observed Bioactivities

Activity TypePa (Predicted)Pi (Inactive Threshold)Experimental ValidationReference
Antihistaminic0.720.45In vivo edema reduction
Antimicrobial0.680.50MIC: 8 µg/mL (E. coli)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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